In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 5-(Ethylsulfonyl)benzoxazole
In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 5-(Ethylsulfonyl)benzoxazole
Executive Summary
The 5-(ethylsulfonyl)benzoxazole scaffold (CAS: 882747-36-6) represents a highly privileged pharmacophore and a versatile synthetic building block in both medicinal chemistry and advanced materials science. Characterized by a fused bicyclic heteroaromatic core coupled with a strongly electron-withdrawing ethylsulfonyl moiety at the C5 position, this molecule exhibits unique electronic and steric properties. This technical whitepaper provides a comprehensive analysis of its structural geometry, physicochemical profile, self-validating synthetic protocols, and its dual-domain applications in drug discovery and photoactive liquid crystalline polymers.
Structural Elucidation & Molecular Geometry
The core architecture of 5-(ethylsulfonyl)benzoxazole consists of a planar 1,3-benzoxazole ring system. The introduction of the ethylsulfonyl group ( −SO2CH2CH3 ) at the C5 position fundamentally alters the electron density distribution across the heteroaromatic system.
Causality of Electronic Effects: The sulfonyl group acts as a potent electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −R ) effects. This withdrawal depletes the π -electron density of the benzoxazole core. Consequently, the electrophilicity of the C2 carbon is significantly enhanced, lowering the activation energy required for nucleophilic attack. Furthermore, the ethyl substituent provides a highly specific steric bulk and lipophilicity balance, which is critical for embedding the molecule into hydrophobic protein pockets or aligning it within thermotropic liquid crystalline matrices.
Physicochemical Profiling
Understanding the quantitative physicochemical properties is essential for predicting the molecule's behavior in biological assays and material formulations. The data below summarizes the core metrics of the standalone 5-(ethylsulfonyl)benzoxazole moiety.
| Property | Quantitative Value | Causality / Significance |
| Chemical Name | 5-(Ethylsulfonyl)-1,3-benzoxazole | Standard IUPAC nomenclature. |
| CAS Registry Number | 882747-36-6 | Unique identifier for the specific isomer. |
| Molecular Formula | C9H9NO3S | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 211.24 g/mol | Optimal low-MW building block for fragment-based drug design. |
| Topological Polar Surface Area | ~64.6 Ų | Excellent for membrane permeability; balances polar O/N atoms. |
| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation in aprotic solvents. |
| Hydrogen Bond Acceptors | 4 | Sulfonyl oxygens and ring heteroatoms enable strong target binding. |
| Rotatable Bonds | 2 | Allows conformational flexibility of the ethyl group for induced fit. |
Synthetic Methodologies & Protocols
To integrate this scaffold into larger molecular architectures, a robust, self-validating synthetic protocol is required. The following methodology details the de novo construction of the 5-(ethylsulfonyl)benzoxazole core via the condensation of an o-aminophenol derivative.
Step-by-Step Protocol: Acid-Catalyzed Cyclocondensation
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Objective: Synthesize 5-(ethylsulfonyl)benzoxazole from 2-amino-4-(ethylsulfonyl)phenol.
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Causality of Reagents: Triethyl orthoformate is selected as both the solvent and the C1 source because it efficiently generates an electrophilic intermediate without producing water as a byproduct. The acid catalyst ( p -TsOH) protonates the orthoester, driving the initial nucleophilic attack by the aniline amino group.
Step 1: Reaction Setup In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-amino-4-(ethylsulfonyl)phenol in 20.0 mL of triethyl orthoformate. Add 0.5 mmol (5 mol%) of anhydrous p -toluenesulfonic acid ( p -TsOH).
Step 2: Reflux & Cyclization Equip the flask with a reflux condenser and heat the mixture to 120°C under an inert nitrogen atmosphere for 4–6 hours. Causality: Elevated temperature is mandatory to overcome the activation energy of the intramolecular cyclization (the phenolic oxygen attacking the transient imidate carbon) and to continuously distill off the ethanol byproduct, thereby driving the equilibrium toward the thermodynamically stable benzoxazole.
Step 3: Self-Validating Monitoring Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The protocol is self-validating: the reaction is deemed complete only when the highly polar starting material (low Rf ) is entirely consumed, replaced by a distinct, UV-active product spot at a higher Rf .
Step 4: Workup & Purification Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL), wash with saturated aqueous NaHCO3 (to neutralize the p -TsOH catalyst), and follow with a brine wash. Dry the organic layer over anhydrous Na2SO4 and purify via silica gel flash chromatography.
Step 5: Analytical Validation Validate the isolated fraction using LC-MS (ESI+). The system validates itself if a molecular ion peak at m/z 212.0 [M+H]+ is observed. Confirm structural integrity via 1H NMR: the ethyl group must present a distinct triplet (~1.2 ppm) and quartet (~3.1 ppm), while the C2-H proton of the newly formed benzoxazole ring will appear as a sharp, downfield singlet at δ 8.1–8.3 ppm.
Figure 1: Step-by-step synthetic workflow for 5-(ethylsulfonyl)benzoxazole.
Mechanistic Pathways & Reactivity
The chemical utility of 5-(ethylsulfonyl)benzoxazole is heavily dictated by the electronic interplay between the sulfonyl group and the heteroaromatic ring. When functionalized at the C2 position with leaving groups (e.g., thiols or halogens), the scaffold becomes highly reactive toward nucleophilic aromatic substitution ( SNAr ).
The mechanistic pathway below illustrates how the C5 substitution directly governs the reactivity at the C2 position, a principle widely exploited in the synthesis of complex pharmaceutical libraries.
Figure 2: Mechanistic pathway of C5-ethylsulfonyl electron-withdrawing effects.
Applications in Drug Discovery & Materials Science
Medicinal Chemistry
Sulfonylbenzoxazoles are recognized as potent pharmacophores. The sulfonyl group acts as an excellent bioisostere for carboxylic acids and sulfonamides, providing superior metabolic stability while maintaining critical hydrogen-bonding interactions with target proteins. Research has demonstrated that 2-substituted sulfonylbenzoxazoles exhibit potent anti-inflammatory and antibacterial activities . The electron-withdrawing nature of the sulfonyl group ensures that the molecule can effectively intercalate into the hydrophobic pockets of enzymes like cyclooxygenase (COX), driving its anti-inflammatory efficacy.
Materials Science & Optoelectronics
Beyond biology, the 5-(ethylsulfonyl)benzoxazole moiety is highly valued in the design of photoactive liquid crystalline polymers. When paired with an electron-donating group, the sulfonyl moiety creates a strong intramolecular charge transfer (ICT) state. This lowers the HOMO-LUMO gap, resulting in strong blue fluorescence and electroluminescence. Such properties have been successfully leveraged to synthesize thermotropic polymethacrylates bearing sulfonylbenzoxazole-based multifunctional photoactive mesogens, which exhibit intrinsic photoconductivity and large second-order optical nonlinearity [Macromolecules[1]]([Link]).
References
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Macromolecules (American Chemical Society) Title: Thermotropic Polymethacrylate Bearing Sulfonylbenzoxazole-Based Multifunctional Photoactive Mesogen Source: Macromolecules 2001, 34, 12, 3947-3953 URL:[Link][1]
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Indian Journal of Heterocyclic Chemistry Title: Synthesis and Biological Evaluation of New 1,2,3-Triazole Based 2-Sulfonylbenzoxazoles as Potent Anti-inflammatory and Antibacterial Agents Source: Indian J. Heterocycl. Chem. 29(4):389-395 (2020) URL:[Link][2]
